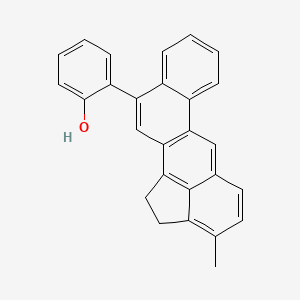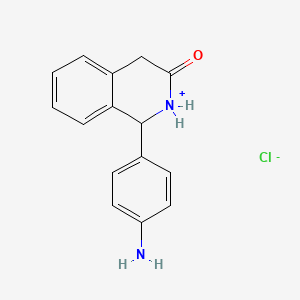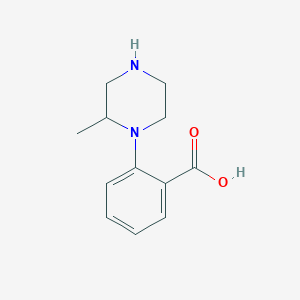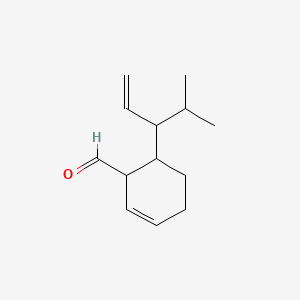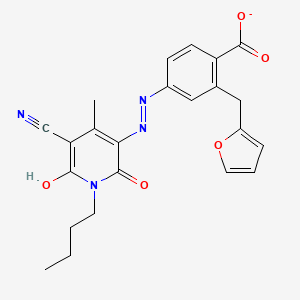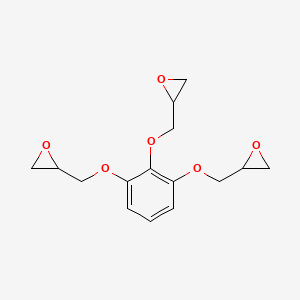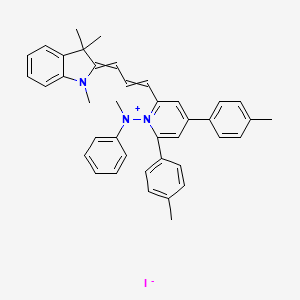
3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is substituted with a pyridinylidene group and multiple methylphenyl groups, making it a highly conjugated system.
Métodos De Preparación
The synthesis of 3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolium core, followed by the introduction of the pyridinylidene group through a series of condensation reactions. The final step usually involves the addition of the iodide ion to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar compounds to 3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide include other indolium derivatives and pyridinylidene-substituted compounds. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties.
Propiedades
| 62609-83-0 | |
Fórmula molecular |
C40H40IN3 |
Peso molecular |
689.7 g/mol |
Nombre IUPAC |
N-methyl-2,4-bis(4-methylphenyl)-N-phenyl-6-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C40H40N3.HI/c1-29-19-23-31(24-20-29)33-27-35(15-12-18-39-40(3,4)36-16-10-11-17-37(36)41(39)5)43(42(6)34-13-8-7-9-14-34)38(28-33)32-25-21-30(2)22-26-32;/h7-28H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
PALXKGOCUCYQEV-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=C(C=C3)C)N(C)C4=CC=CC=C4)C=CC=C5C(C6=CC=CC=C6N5C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


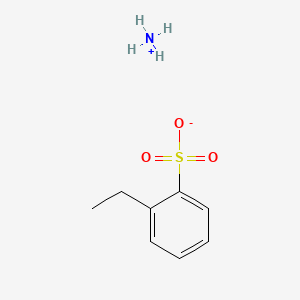
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)



